molecular formula C22H25N5O5 B2385925 N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775337-86-4

N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2385925
CAS RN: 1775337-86-4
M. Wt: 439.472
InChI Key: SJGHFWDNRMTGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research has demonstrated the synthesis and evaluation of derivatives similar to N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide, focusing on their potential as anticancer agents. These compounds have been tested on various cancer cell lines, showing inhibitory effects on cancer cell growth. The design and synthesis processes aim to identify new therapeutic agents with improved anticancer activity, highlighting the significance of structural modification in enhancing biological activity against specific cancer cell lines (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Activities

Several studies have focused on the synthesis of novel derivatives, exploring their anti-inflammatory and analgesic properties. These compounds have been synthesized through various chemical reactions and evaluated for their biological activities. The results indicate that certain derivatives exhibit significant anti-inflammatory and analgesic effects, which could be attributed to the specific chemical structures and substitutions on the core molecule. This research contributes to the development of new therapeutic agents for treating inflammation and pain (Sondhi et al., 2009).

Radioligand Applications for PET Imaging

The compound and its derivatives have been investigated for their potential use as radioligands in positron emission tomography (PET) imaging. The synthesis of fluorine-18 labeled compounds allows for in vivo imaging of specific receptors, contributing to the diagnosis and monitoring of neurological disorders. This research area emphasizes the importance of chemical modifications to improve the binding affinity and selectivity of radioligands, enhancing the quality of PET imaging for clinical applications (Dollé et al., 2008).

Antimicrobial Activities

Research into the antimicrobial properties of derivatives reveals their potential as therapeutic agents against various bacterial and fungal pathogens. The synthesis and biological evaluation of these compounds have shown promising results in inhibiting the growth of specific microorganisms. This line of research is crucial for the development of new antimicrobial agents to combat drug-resistant infections, highlighting the compound's versatility in medical applications (Sharma et al., 2004).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-3-18-24-20(25-32-18)19-15-10-7-8-12-26(15)22(30)27(21(19)29)13-17(28)23-14-9-5-6-11-16(14)31-4-2/h5-6,9,11H,3-4,7-8,10,12-13H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGHFWDNRMTGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

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